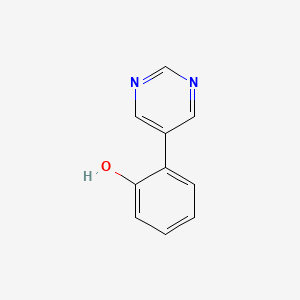

2-(5-Pyrimidinyl)phenol

Description

The Significance of Pyrimidine (B1678525) and Phenol (B47542) Scaffolds in Organic Synthesis and Functional Molecules

The importance of 2-(5-Pyrimidinyl)phenol in chemical science is rooted in the individual significance of its constituent parts: the pyrimidine and phenol scaffolds.

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound containing two nitrogen atoms. ajchem-a.comrsc.org This ring system is a cornerstone of biochemistry, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. ajchem-a.comwikipedia.org Beyond their biological role, pyrimidine derivatives are a major focus in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov The versatility of the pyrimidine ring allows for the synthesis of a vast library of compounds with diverse biological and chemical applications. ajchem-a.comresearchgate.net

The phenol scaffold , an aromatic ring bearing a hydroxyl group, is another privileged structure in chemistry. rsc.org Phenolic compounds are widespread in nature and are known for their antioxidant, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net In organic synthesis, the phenol moiety is highly versatile. units.it The hydroxyl group can direct electrophilic aromatic substitution, and its acidity allows it to act as a nucleophile or be converted into an ether or ester. rsc.orgevitachem.com This reactivity has made phenols essential building blocks for pharmaceuticals, polymers, and other functional materials. researchgate.netevitachem.com

The fusion of these two scaffolds in 2-(5-Pyrimidinyl)phenol creates a molecule with a rich chemical character, possessing the potential for hydrogen bonding, metal coordination, and various substitution reactions, making it a valuable tool in synthetic and medicinal chemistry.

Historical Development and Foundational Research on 2-(5-Pyrimidinyl)phenol

The historical context of 2-(5-Pyrimidinyl)phenol is best understood within the broader evolution of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who first synthesized pyrimidine derivatives. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org

While foundational research on the parent pyrimidine and phenol structures dates back over a century, specific, highly functionalized derivatives like 2-(5-Pyrimidinyl)phenol are products of more recent synthetic advancements. There is no singular, landmark study that marks the "discovery" of this specific compound; rather, it emerged from the ongoing exploration of heterocyclic chemistry and the development of new synthetic methodologies. Its inclusion in chemical supplier catalogs and its recent application in specialized reactions indicate its identity as a modern research chemical. The synthesis of related structures, such as 2-(pyrazolo[1,5-a]pyrimidinyl)phenols, has been described in the literature, showcasing the chemical community's interest in this class of bi-functional molecules. researchgate.net

Current Research Trajectories and Academic Relevance of 2-(5-Pyrimidinyl)phenol

The current academic relevance of 2-(5-Pyrimidinyl)phenol is highlighted by its innovative use in the field of organic synthesis. A significant research trajectory involves its application as a temporary directing group (TDG) to facilitate metal-catalyzed C-H functionalization. sigmaaldrich.com

C-H functionalization is a powerful strategy for modifying complex molecules, but controlling the site of the reaction (regioselectivity) is a major challenge. rsc.org Traditionally, this is achieved by installing a directing group onto the molecule, which guides the catalyst to a specific C-H bond. However, this requires additional synthetic steps to add and later remove the directing group. sigmaaldrich.com

Research from the laboratory of Deb Maiti has demonstrated that 2-(5-Pyrimidinyl)phenol can act as a transient co-catalyst that directs reactions without the need for covalent attachment to the substrate. sigmaaldrich.com It has been shown to be particularly effective for the palladium-catalyzed meta-C-H allylation of arenes. sigmaaldrich.com This approach simplifies the synthetic process, making it more efficient and atom-economical. sigmaaldrich.com

The ability of 2-(5-Pyrimidinyl)phenol to promote site-selectivity through non-covalent interactions represents a significant advance in catalysis and synthetic methodology. This role as an effective TDG is the primary driver of its current academic relevance, positioning it as a valuable tool for chemists seeking to perform precise modifications on complex aromatic systems. sigmaaldrich.com Future research may further explore its potential in other catalytic systems or as a scaffold for developing new functional materials and biologically active agents. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCGEKGADFDYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Pyrimidinyl Phenol and Its Derivatization

Direct Functionalization Approaches to the 2-(5-Pyrimidinyl)phenol Core

The construction of the central 2-(5-pyrimidinyl)phenol scaffold relies on forming the key carbon-carbon bond between the phenyl and pyrimidinyl rings. This can be accomplished by coupling pre-formed rings, building the pyrimidine (B1678525) ring onto a phenolic precursor, or by carefully controlled substitution reactions.

Cross-Coupling Reactions in the Construction of the Pyrimidinyl-Phenol Linkage

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the aryl-heteroaryl bond in 2-(5-pyrimidinyl)phenol. These methods typically involve the reaction of an organometallic reagent derived from one ring with a halogenated or otherwise activated version of the other ring.

Prominent examples of applicable cross-coupling strategies include:

Suzuki Coupling: This reaction would involve coupling a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a 2-hydroxyphenylboronic acid or its esters. The phenolic hydroxyl group often requires protection (e.g., as a methoxy (B1213986) or silyl (B83357) ether) prior to the coupling reaction to prevent interference with the catalytic cycle.

Hiyama Coupling: This method utilizes organosilanes as the organometallic partner. For instance, the palladium-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes has been demonstrated as an effective way to form C-C bonds on the pyrimidine ring. semanticscholar.org This methodology could be adapted for the C5 position, coupling a 5-halopyrimidine with an organosilane like trimethoxy(2-methoxyphenyl)silane. A subsequent deprotection step would reveal the phenolic hydroxyl group.

Buchwald-Hartwig Amination Analogy: While the Buchwald-Hartwig reaction is primarily used for C-N bond formation, the underlying principles of palladium-catalyzed coupling of aryl halides are instructive. scienceopen.com The development of catalysts for C-C bond formation under similar conditions continues to expand the scope of these reactions to include challenging substrates.

A representative table of cross-coupling conditions is shown below.

| Coupling Reaction | Pyrimidine Substrate | Phenol (B47542) Substrate | Catalyst/Ligand | Base | Typical Yield |

| Suzuki Coupling | 5-Bromopyrimidine | 2-(Methoxymethoxy)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Good to Excellent |

| Hiyama Coupling | 5-Iodopyrimidine | Trimethoxy(2-methoxyphenyl)silane | PdCl₂/PCy₃ | TBAF | Moderate to Good semanticscholar.org |

| Stille Coupling | 5-Bromopyrimidine | 2-(Tributylstannyl)anisole | Pd(PPh₃)₄ | - | Good |

Heterocyclic Ring Synthesis Leading to the 5-Pyrimidinyl Moiety

An alternative to coupling two pre-existing rings is the de novo synthesis of the pyrimidine ring on a functionalized phenol precursor. This approach builds the heterocyclic moiety from acyclic fragments, ensuring the correct placement of the phenolic group from the start.

A common and adaptable method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine. nih.govorganic-chemistry.org To synthesize 2-(5-pyrimidinyl)phenol, this would involve a precursor such as a 3-(2-hydroxyphenyl)-1,3-dicarbonyl derivative reacting with formamidine (B1211174) or a related ammonia (B1221849) source. This strategy offers the advantage of installing the phenolic group at the desired position early in the synthetic sequence.

A recently developed "deconstruction-reconstruction" strategy offers a novel way to diversify existing pyrimidine structures. nih.gov This method involves activating a pre-existing pyrimidine into a pyrimidinium salt, which can be cleaved to an iminoenamine—a surrogate for a 1,3-dicarbonyl compound. This intermediate can then be recyclized with various amidines or other reagents to form a new, diversified pyrimidine ring while preserving the core molecular scaffold. nih.gov This could potentially be applied to a precursor to introduce the 5-(2-hydroxyphenyl) substituent.

Regioselective Substitution Strategies for 2-(5-Pyrimidinyl)phenol Precursors

The synthesis of 2-(5-pyrimidinyl)phenol can also be approached by preparing a functionalized pyrimidine ring and then performing a regioselective substitution. The electronic nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. researchgate.net

However, in many di- or poly-substituted pyrimidines, the C4 and C6 positions are often more reactive towards nucleophiles than the C5 position. google.comacs.org Therefore, achieving direct C5 substitution can be challenging. Modern synthetic methods have provided solutions to this problem:

Directed Metalation: The use of organolithium or magnesium reagents can achieve regioselective functionalization. For example, the successive magnesiation of 2-bromopyrimidine (B22483) using TMPMgCl·LiCl has been shown to allow for sequential and selective functionalization at the C4, C6, and ultimately the C5 positions. thieme-connect.de This allows for the introduction of a suitable group at C5 that can then participate in a cross-coupling reaction.

ortho-Directed Lithiation: For pyrimidine derivatives that already possess a directing group, ortho-lithiation can be a powerful tool for functionalization at the C5 position. acs.org

The general reactivity patterns for nucleophilic substitution on a generic dichloropyrimidine are summarized below.

| Position | Relative Reactivity to SNAr | Controlling Factors |

| C4/C6 | High | Most electronically deficient positions, readily attacked by nucleophiles. researchgate.netgoogle.com |

| C2 | Moderate | Less reactive than C4/C6 but more susceptible than C5. acs.org |

| C5 | Low | Generally unreactive to direct SNAr unless activated by adjacent electron-withdrawing groups. Functionalization often requires metalation strategies. thieme-connect.deacs.org |

Synthetic Transformations and Functionalization of the Phenolic Hydroxyl Group

Once the 2-(5-pyrimidinyl)phenol core is synthesized, the phenolic hydroxyl group serves as a versatile handle for further derivatization. These transformations can be used to modulate the compound's physicochemical properties or to build more complex molecular architectures.

O-Alkylation and Acylation Methods

The phenolic hydroxyl group can be readily converted into ethers or esters through O-alkylation and O-acylation, respectively.

O-Alkylation: This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkylating agent. A variety of alkyl halides, sulfates, or other electrophiles can be used. google.commdpi.com The use of dimethyl ether over an acidic catalyst like phosphotungstic acid on γ-Al₂O₃ has also been reported for selective O-methylation of phenols. mdpi.com Catalytic methods, such as the copper-catalyzed O-alkylation of phenols using alkylsilyl peroxides, provide radical-based pathways to these products under mild conditions. rsc.org

O-Acylation: The synthesis of esters from the phenolic hydroxyl group is typically achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. prepchem.comnih.gov A patent describes the acylation of a structurally similar compound, 4-(5-hexyl-2-pyrimidinyl)phenol, with 5-dodecylthiophene-2-carboxylic chloride in pyridine to afford the corresponding ester in good yield. prepchem.com The use of acetic anhydride (B1165640) in pyridine is a classic and effective method for producing acetate (B1210297) esters. nih.govresearchgate.net

The following table outlines common conditions for these transformations.

| Reaction | Reagent(s) | Base/Catalyst | Solvent | Product |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetone | Aryl Ether (Ar-O-R) |

| O-Alkylation | Dimethyl Ether | H₃PW₁₂O₄₀ / γ-Al₂O₃ | - (Gas Phase) | Anisole Derivative |

| O-Acylation | Acid Chloride (RCOCl) | Pyridine, Et₃N | Pyridine, CH₂Cl₂ | Aryl Ester (Ar-O-COR) prepchem.com |

| O-Acylation | Acetic Anhydride (Ac₂O) | Pyridine, DMAP | Pyridine | Aryl Acetate nih.gov |

Condensation and Cyclization Reactions Utilizing the Phenolic Moiety

The phenolic hydroxyl group, along with the adjacent aromatic ring, can participate in condensation and cyclization reactions to form new fused heterocyclic systems. These reactions often involve the reaction of the phenol with a bifunctional reagent or an intramolecular reaction of a suitably functionalized derivative.

For example, multicomponent reactions involving phenols, aldehydes, and nitrogen sources can lead to the formation of complex fused pyrimidine systems. nih.gov A one-pot synthesis of chromeno[2,3-d]pyrimidine scaffolds has been reported starting from salicylaldehydes (2-hydroxybenzaldehydes), malononitrile, and an amine, demonstrating a pathway where a phenolic precursor is incorporated into a larger, fused heterocyclic structure. nih.gov

In the context of 2-(5-pyrimidinyl)phenol, if a reactive group (e.g., a formyl or chloro group) were introduced onto the pyrimidine ring at the C4 position, an intramolecular cyclization involving the phenolic oxygen could be envisioned. This could proceed via an intramolecular nucleophilic aromatic substitution or a condensation reaction to yield a pyrimido[4,5-b]benzofuran system. Such cyclization reactions are a common strategy for building polycyclic heteroaromatic compounds. rsc.org

Modifications of the Pyrimidine Ring in 2-(5-Pyrimidinyl)phenol Analogues

Functionalization of the pyrimidine ring in 2-(5-pyrimidinyl)phenol and its analogues is a key strategy for modulating their physicochemical and biological properties. The electron-deficient nature of the pyrimidine ring dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activated.

The pyrimidine ring is considered an electron-deficient heterocycle, which makes electrophilic aromatic substitution challenging. Reactions typically require harsh conditions and the presence of activating groups. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halogen) is present at the C2, C4, or C6 positions. libretexts.orgnih.gov

Electrophilic Aromatic Substitution: Direct electrophilic attack on the pyrimidine core of a 2-(5-pyrimidinyl)phenol analogue is generally unfavorable. The hydroxyl group on the phenol ring is a strong activating group for electrophilic substitution on the phenyl ring itself, directing substituents to the ortho and para positions. britannica.combyjus.com However, its electronic influence on the attached pyrimidine ring is insufficient to overcome the inherent electron deficiency of the heterocycle.

Nucleophilic Aromatic Substitution (SNAr): This is a much more common and synthetically useful pathway for modifying the pyrimidine ring. nih.gov The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, two main conditions are required: the presence of a good leaving group and activation of the aromatic ring by electron-withdrawing groups. libretexts.org In pyrimidines, the ring nitrogens themselves act as powerful electron-withdrawing features, activating the ring for nucleophilic attack.

Halogenated pyrimidines are common substrates for SNAr reactions. For instance, a 2-(5-pyrimidinyl)phenol analogue bearing a chlorine atom at the C2 or C4 position of the pyrimidine ring can readily react with various nucleophiles. youtube.com Under most conditions, substitution on 2,4-dihalopyrimidines preferentially occurs at the C4 position. figshare.com However, selectivity can be influenced by the specific nucleophile, solvent, and catalyst used. figshare.comnih.gov

Common Nucleophiles: Amines, alkoxides, and thiolates are frequently used to introduce new functional groups onto the pyrimidine core.

Reaction Mechanism: The nucleophile attacks the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer intermediate. The aromaticity is then restored by the departure of the leaving group. youtube.com

| Position on Pyrimidine Ring | Reactivity towards SNAr | Common Leaving Groups | Example Nucleophiles |

| C2 | High | -Cl, -Br, -OTs | R-NH₂, R-O⁻, R-S⁻ |

| C4 | Highest | -Cl, -Br, -OTs | R-NH₂, R-O⁻, R-S⁻ |

| C5 | Low | -Cl, -Br | Strong nucleophiles |

| C6 | High | -Cl, -Br, -OTs | R-NH₂, R-O⁻, R-S⁻ |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrimidine core. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orggoogle.com For derivatization of 2-(5-pyrimidinyl)phenol, a halogenated precursor, such as 2-(2-chloro-5-pyrimidinyl)phenol, is often used.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is widely used to form biaryl structures. For instance, a 2-(5-bromo-pyrimidinyl)phenol analogue could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position of the pyrimidine ring. acs.orgnih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org It can be used to introduce alkenyl groups onto the pyrimidine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for installing alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for introducing primary or secondary amine functionalities onto the pyrimidine core, which is a common feature in many biologically active molecules. acs.org

| Coupling Reaction | Reagents | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron compound | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck | Aryl/vinyl halide + Alkene | C-C (alkenyl) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Aryl halide + Amine | C-N | Pd₂(dba)₃, BINAP, XPhos |

| Hiyama | Aryl halide + Organosilane | C-C | PdCl₂, PCy₃ semanticscholar.org |

| Stille | Aryl halide + Organostannane | C-C | Pd(PPh₃)₄ |

Green Chemistry Principles Applied to 2-(5-Pyrimidinyl)phenol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Reducing the use of volatile organic compounds (VOCs) is a primary goal of green chemistry. Syntheses conducted in water or under solvent-free conditions are highly desirable.

Solvent-Free Synthesis: Many synthetic routes to pyrimidine derivatives can be performed under solvent-free conditions, often involving grinding the reactants together (mechanochemistry) or heating a neat mixture of reactants. researchgate.netnih.gov These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. nih.govmdpi.com For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly well-suited for solvent-free conditions. nih.govresearchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine derivatives, including biaryl structures, has been successfully demonstrated in aqueous media. eurekaselect.com Suzuki-Miyaura coupling reactions, for instance, can often be performed efficiently in water or aqueous solvent mixtures, sometimes facilitated by water-soluble ligands or phase-transfer catalysts. nih.govorganic-chemistry.org

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste. nih.gov Materials like nanocrystalline MgO and bone char-based solid acids have been used as efficient and reusable catalysts for the synthesis of pyrimidine derivatives. eurekaselect.comnih.gov

Biocatalysts: Enzymes offer high selectivity and operate under mild aqueous conditions, but their application in the synthesis of complex heterocycles is still an emerging field.

Energy-Efficient Methods: Reducing the energy input for chemical reactions can be achieved by using highly active catalysts that lower the activation energy or by employing alternative energy sources.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. eurekaselect.com

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, resources, and energy, while also reducing waste generation. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 2 5 Pyrimidinyl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group attached to the phenyl ring is a primary site of chemical activity, engaging in acid-base reactions and redox processes.

The phenolic hydroxyl group imparts weak acidic character to 2-(5-pyrimidinyl)phenol. In solution, it can deprotonate to form a phenoxide ion. The acidity of this phenol (B47542) is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring. Resonance effects can delocalize the negative charge of the resulting phenoxide ion across the aromatic system, thereby stabilizing the conjugate base and affecting the pKa value. libretexts.org

A significant aspect of the reactivity of related 2-(2'-hydroxyphenyl)pyrimidines is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon photoexcitation, the proton from the phenolic hydroxyl group is transferred to one of the nitrogen atoms of the pyrimidine ring. This creates an excited-state keto tautomer. This rapid, non-radiative deactivation pathway explains why many such compounds exhibit little to no fluorescence in solution and the solid state. nih.gov The proton transfer involves several key steps:

Formation of an intramolecular hydrogen bond between the phenolic hydrogen and a pyrimidine nitrogen.

Upon absorption of light, the molecule is promoted to an excited electronic state.

In the excited state, the acidity of the phenol and the basicity of the pyrimidine nitrogen increase, facilitating the proton transfer. nih.gov

The resulting excited keto tautomer can then return to the ground state through non-radiative decay. nih.gov

This ESIPT process can be inhibited by protonating the pyrimidine ring with a strong acid, which leads to a "switched on" fluorescence response, making these compounds potentially useful as acid-base sensors. nih.gov

Table 1: Proton Transfer Characteristics in 2-(Hydroxyphenyl)pyrimidine Systems

| Process | Description | Influencing Factors |

|---|---|---|

| Ground-State Acidity | Dissociation of the phenolic proton to form a phenoxide ion. | Electron-withdrawing/donating nature of substituents on the rings. libretexts.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of the phenolic proton to a pyrimidine nitrogen in the excited state. nih.gov | Presence of an intramolecular hydrogen bond, solvent polarity. mdpi.comnih.gov |

| Acidochromism | Reversible change in fluorescence upon protonation/deprotonation of the pyrimidine ring. nih.gov | pH of the medium. nih.gov |

The phenolic moiety is susceptible to oxidation. The presence of the hydroxyl group activates the phenyl ring, making it more electron-rich and thus more easily oxidized compared to benzene (B151609). quora.com Oxidation of phenols can lead to the formation of quinone-type structures. nih.gov For instance, the oxidation of phenol with chromic acid yields benzoquinone. bits-pilani.ac.in In the case of 2-(5-pyrimidinyl)phenol, oxidation would likely target the phenolic ring, potentially leading to a pyrimidinyl-substituted quinone. The specific products would depend on the oxidizing agent and reaction conditions. For example, some hindered phenols linked to pyrimidine rings have been studied via cyclic voltammetry, showing that their oxidation potentials are comparable to that of butylated hydroxytoluene (BHT), a common antioxidant. nih.gov

Reduction of the phenolic hydroxyl group itself is not a common reaction. However, the phenol can be converted to benzene by heating with zinc dust, which is a reduction of the phenol. bits-pilani.ac.in

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are key centers of basicity and nucleophilicity.

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can act as Lewis bases, accepting protons or coordinating to Lewis acids. beilstein-journals.org Pyrimidine is a weaker base than pyridine (B92270), with a pKa of 1.23 for its conjugate acid, compared to 5.30 for pyridinium. wikipedia.org This reduced basicity is due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org In 2-(5-pyrimidinyl)phenol, the basicity of the pyrimidine nitrogens will be further influenced by the electronic effects of the hydroxyphenyl substituent.

Protonation typically occurs at one of the nitrogen atoms. wikipedia.org Studies on related 2-(2'-hydroxyphenyl)pyrimidines show that protonation of the pyrimidine ring can occur with the addition of acids like trifluoroacetic acid, which has a significant impact on the molecule's photophysical properties by inhibiting ESIPT. nih.gov

N-alkylation of pyrimidines is generally more difficult than for pyridine due to the ring's reduced electron density. wikipedia.org However, it can be achieved under specific conditions. For example, N-alkylation of amines, including heterocyclic amines, can be performed using alkyl halides in the presence of a base. researchgate.net Palladium-catalyzed N-alkylation reactions have also been developed as an effective method. rsc.org In the context of 2-(5-pyrimidinyl)phenol, alkylation could potentially occur at either a pyrimidine nitrogen or the phenolic oxygen. The regioselectivity of this reaction (N- vs. O-alkylation) depends on the nature of the alkylating agent and the reaction conditions, following the principles of Hard and Soft Acids and Bases (HSAB). wiley-vch.de Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles may favor the softer nitrogen atoms. wiley-vch.de

N-oxidation of the pyrimidine nitrogen atoms is also possible, typically using peracids. wikipedia.org This reaction introduces an N-oxide functionality (N→O), which can significantly alter the electronic properties and reactivity of the pyrimidine ring. mdpi.com For instance, N-oxidation can increase the susceptibility of the ring to certain substitution reactions. The oxidation of nitrogen atoms in the pyrimidine ring of the drug trimethoprim (B1683648) to form trimethoprim N-oxide is a known metabolic pathway. medchemexpress.com

Reactivity of the Aromatic Ring Systems

The molecule contains two aromatic rings, the phenol and the pyrimidine, each with distinct reactivity towards substitution reactions.

The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. quora.comchemguide.co.uk The lone pair of electrons on the oxygen atom increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles. chemguide.co.uk The -OH group is an ortho-, para-director, meaning that electrophilic substitution will preferentially occur at the positions adjacent and opposite to the hydroxyl group.

Conversely, the pyrimidine ring is a π-deficient system, meaning it is electron-poor. wikipedia.org This characteristic makes electrophilic aromatic substitution on the pyrimidine ring difficult. wikipedia.org When it does occur, it is most likely at the C-5 position, which is the least electron-deficient. wikipedia.org On the other hand, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially at the C-2, C-4, and C-6 positions, if a suitable leaving group is present. wikipedia.org

Table 2: Summary of Aromatic Ring Reactivity

| Ring System | Type of Substitution Favored | Directing Effects | Reactivity Notes |

|---|---|---|---|

| Phenol Ring | Electrophilic Aromatic Substitution quora.comchemguide.co.uk | Ortho, para-directing (-OH group) chemguide.co.uk | Activated by the -OH group, but slightly deactivated by the pyrimidine substituent. |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution wikipedia.org | Substitution at C-2, C-4, C-6 (if leaving group present) wikipedia.org | Deactivated towards electrophilic attack (π-deficient system). wikipedia.org |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in 2-(5-pyrimidinyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.commsu.eduresearchgate.net

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol. byjus.com

Halogenation: Phenols react readily with halogens, such as bromine, even without a Lewis acid catalyst, to produce mono-, di-, or tri-substituted products depending on the reaction conditions. byjus.com For instance, reaction with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com

Sulfonation: The reaction with sulfuric acid introduces a sulfonic acid group onto the aromatic ring. researchgate.net

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland complex or σ-complex. researchgate.net This is typically the rate-determining step. msu.edu In a subsequent fast step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. msu.eduresearchgate.net The presence of the pyrimidinyl substituent on the phenol ring can influence the regioselectivity and rate of these reactions through its electronic and steric effects.

Table 1: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Reagents | Typical Products |

| Nitration | Dilute HNO₃ | o-Nitrophenol, p-Nitrophenol |

| Concentrated HNO₃ | 2,4,6-Trinitrophenol | |

| Halogenation | Br₂ in CHCl₃ | Monobromophenols |

| Bromine water | 2,4,6-Tribromophenol | |

| Sulfonation | H₂SO₄ + SO₃ | Benzenesulfonic acid derivatives |

Nucleophilic Aromatic Substitution on Activated Pyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic attack but can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. libretexts.orgmdpi.comznaturforsch.com For SNAr to occur on a pyrimidine derivative of 2-(5-pyrimidinyl)phenol, a suitable leaving group (e.g., a halogen) would need to be present on the pyrimidine ring.

The SNAr mechanism is typically a two-step process. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step disrupts the aromaticity of the ring. libretexts.org In the second step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored. libretexts.org The presence of electron-withdrawing groups on the ring helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org

In the context of substituted pyrimidines, the position of substitution is crucial. For instance, studies on 2,4-dichloroquinazolines, which share the pyrimidine core, show that nucleophilic attack by amines occurs selectively at the 4-position. mdpi.com This regioselectivity is a key feature in the synthesis of various biologically active molecules. mdpi.com Similarly, the reactivity of 2-sulfonylpyrimidines towards nucleophiles like thiols is well-documented, with the sulfonyl group acting as an excellent leaving group. acs.org The rate of these reactions is sensitive to the substituents on the pyrimidine ring and the pH of the medium. acs.org

Radical Reactions Involving 2-(5-Pyrimidinyl)phenol

Phenolic compounds are well-known to participate in radical reactions, often acting as radical scavengers. acs.org The hydrogen atom of the phenolic hydroxyl group can be abstracted by a free radical, forming a phenoxyl radical. acs.org This process can occur through several mechanisms, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). acs.org

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo various subsequent reactions, such as dimerization or reaction with other molecules. researchgate.net For example, phenoxyl radicals can couple to form biphenyldiols. researchgate.net

The pyrimidine ring can also influence radical reactions. While less common, radical substitution on heteroaromatic systems is possible. The specific pathways and products of radical reactions involving 2-(5-pyrimidinyl)phenol would depend on the nature of the radical species and the reaction conditions. Computational studies on the pyrolysis of phenolic compounds have shown the formation of various radical intermediates that lead to a range of products. pcbiochemres.com

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving 2-(5-pyrimidinyl)phenol requires a combination of experimental and computational approaches.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms. researchgate.net Transition state analysis allows for the determination of the structure and energy of the highest energy point along the reaction coordinate, providing crucial insights into the reaction's feasibility and selectivity. numberanalytics.com By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed picture of the energy profile of the reaction can be obtained. researchgate.net

For electrophilic substitution on the phenol ring, transition state calculations can help predict the ortho/para selectivity by comparing the activation energies for attack at different positions. Similarly, for nucleophilic substitution on the pyrimidine ring, DFT calculations can elucidate the regioselectivity of the attack and determine whether the reaction proceeds through a stepwise (Meisenheimer complex) or a concerted mechanism. acs.org For example, DFT studies on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism. acs.org

Kinetic and Thermodynamic Studies of Transformation Pathways

Experimental kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and solvent. nih.govpsu.eduglobaljournals.org The rate law of a reaction provides evidence for its mechanism. For example, a second-order rate law for a substitution reaction is consistent with a bimolecular process, such as an SNAr or SN2-type mechanism. libretexts.orgmasterorganicchemistry.com

Table 2: Investigational Techniques for Reaction Mechanisms

| Technique | Information Provided |

| Transition State Analysis (Computational) | - Structure and energy of the transition state numberanalytics.com- Prediction of reaction selectivity and rates numberanalytics.com |

| Reaction Coordinate Mapping (Computational) | - Detailed energy profile of the reaction pathway researchgate.net- Identification of intermediates and transition states researchgate.net |

| Kinetic Studies (Experimental) | - Reaction rate and order nih.govglobaljournals.org- Elucidation of the rate-determining step |

| Thermodynamic Studies (Experimental) | - Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) changes nih.govglobaljournals.org- Determination of reaction spontaneity and equilibrium position |

Advanced Spectroscopic and Structural Elucidation of 2 5 Pyrimidinyl Phenol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(5-pyrimidinyl)phenol and its analogues. This method provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals in 1D spectra and establish correlations between different nuclei. wikipedia.org For a molecule like 2-(5-pyrimidinyl)phenol, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton (¹H) and carbon (¹C) signals.

A typical ¹H NMR spectrum of a related compound, 2-(2-pyrimidinyl)phenol, shows aromatic proton signals between δ 6.8 and 8.2 ppm, with the hydroxyl proton appearing as a broad singlet around δ 9.5 ppm. vulcanchem.com In 2-(5-pyrimidinyl)phenol, the pyrimidine (B1678525) and phenol (B47542) rings would exhibit distinct spin systems.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 2-(5-pyrimidinyl)phenol, this would help delineate the connectivity of the protons on both the pyrimidine and phenol rings.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). oxinst.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the C-H group on the phenol ring will show a cross-peak with its corresponding carbon signal.

HMBC spectra establish long-range correlations between protons and carbons over two to three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting the pyrimidine and phenol fragments. For example, correlations would be expected between the pyrimidine protons and the phenolic carbon atom to which the pyrimidine ring is attached.

| 2D NMR Technique | Purpose | Information Gained for 2-(5-Pyrimidinyl)phenol |

| COSY | Establishes ¹H-¹H correlations through bonds. | Delineates proton connectivity within the pyrimidine and phenol rings. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgoxinst.com | Assigns carbon signals based on their attached protons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). oxinst.com | Confirms the connectivity between the pyrimidine and phenol rings and identifies quaternary carbons. |

Solid-State NMR for Polymorphic and Supramolecular Analysis

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of materials in the solid phase. For 2-(5-pyrimidinyl)phenol, ssNMR can be employed to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them by detecting variations in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice. cnrs.fr

Furthermore, ssNMR is a powerful tool for analyzing supramolecular assemblies. It can probe intermolecular hydrogen bonding, a key interaction in the crystal structure of phenolic compounds. cnrs.fr For instance, the formation of hydrogen bonds between the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring can be investigated, providing information on the strength and geometry of these interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

The analysis would also confirm the stereochemistry of any chiral centers if derivatives with such features were synthesized. For the parent compound, which is achiral, the focus would be on conformational isomers present in the crystal.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions. For 2-(5-pyrimidinyl)phenol, the phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors.

In the crystal structure of 2-(2-pyrimidinyl)phenol, molecules form dimeric aggregates via O–H···N hydrogen bonds. vulcanchem.com These dimers then assemble into chains through C–H···π and π-π stacking interactions. vulcanchem.com Similar interactions would be expected for 2-(5-pyrimidinyl)phenol, influencing its crystal packing. The study of these packing motifs is crucial for understanding the physical properties of the solid material. nih.govresearchgate.net

| Structural Parameter | Information Provided | Example from Analogues |

| Dihedral Angle | Relative orientation of the pyrimidine and phenol rings. | ~71.03° in 2-(2-pyrimidinyl)phenol. vulcanchem.com |

| Hydrogen Bonding | Specifies the donors and acceptors involved in H-bonds. | O–H···N hydrogen bonds form dimeric structures. vulcanchem.com |

| π-π Stacking | Describes the interactions between aromatic rings. | Observed between pyrimidine rings in related compounds. vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-(5-pyrimidinyl)phenol. ijpsm.com For the related 2-(2-pyrimidinyl)phenol, the molecular ion peak is observed at an m/z of 172.08, which corresponds to the calculated exact mass for the protonated molecule [C₁₀H₈N₂O+H]⁺. vulcanchem.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated that provides structural information. The fragmentation of the phenol molecular ion, for instance, is well-documented and can serve as a reference. docbrown.info For 2-(5-pyrimidinyl)phenol, characteristic fragmentation would involve cleavages within the pyrimidine ring, loss of small molecules like HCN, and fragmentation of the phenol ring. The analysis of these fragment ions helps to confirm the connectivity of the molecule. researchgate.netlibretexts.org

| Technique | Information Obtained | Application to 2-(5-Pyrimidinyl)phenol |

| HRMS | Precise mass measurement and elemental composition. | Confirmation of the molecular formula C₁₀H₈N₂O. vulcanchem.comnih.gov |

| MS/MS | Fragmentation patterns and structural connectivity. | Elucidation of the bond between the pyrimidine and phenol rings through characteristic fragmentation. researchgate.net |

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass and elemental composition of 2-(5-Pyrimidinyl)phenol. For the related isomer, 2-(2-pyrimidinyl)phenol, HRMS confirms the molecular ion peak at an m/z of 172.08, which is consistent with the calculated value for its molecular formula, C₁₀H₈N₂O. vulcanchem.com The molecular weight of 2-(5-Pyrimidinyl)phenol is 172.18 g/mol , and its empirical formula is C₁₀H₈N₂O. sigmaaldrich.com

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed m/z (HRMS) |

|---|---|---|---|

| 2-(2-Pyrimidinyl)phenol | C₁₀H₈N₂O | 172.18 | 172.08 vulcanchem.com |

| 2-(5-Pyrimidinyl)phenol | C₁₀H₈N₂O | 172.18 sigmaaldrich.com | - |

Fragmentation Pathway Elucidation and Structural Derivatization Analysis

Derivatization is a technique used to modify a compound to enhance its analysis by mass spectrometry. wisc.edu For phenols, a common derivatization method is silylation, for instance, using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This process converts the hydroxyl group into a less polar and more volatile silyl (B83357) ether, which can improve chromatographic separation and produce characteristic mass spectra. researchgate.net The mass spectra of these derivatives are often dominated by an ion corresponding to the loss of the t-butyl group ([M-57]⁺). researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying the conformation of molecules.

Infrared (IR) Spectroscopy: Phenols exhibit a characteristic broad absorption band in the IR spectrum between 3600 and 3100 cm⁻¹ due to the O-H stretching vibration. wpmucdn.comlibretexts.org The IR spectra of phenols will also show bands typical for aromatic compounds in the 1500-1600 cm⁻¹ region. libretexts.org For pyrimidine derivatives, characteristic IR bands are also expected. jst.go.jp For instance, in a study of 4-[4-Amino-5-(3,4,5-trimethoxy-benzyl)-pyrimidinyl-1-azo]3-ethyl-phenol, various characteristic peaks were identified. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In proteins, the environment of tyrosine (a phenolic amino acid) can be probed by its characteristic doublet near 830 and 850 cm⁻¹. horiba.com For lignin, which contains phenolic structures, a strong Raman band is observed around 1595 cm⁻¹. usda.gov The electrochemical oxidative coupling of phenols has been studied using operando Raman spectroscopy, providing insights into reaction mechanisms. rsc.org Raman spectroscopy can also be used to differentiate between polymorphs of pharmaceutical compounds. sfu.ca

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| Phenolic O-H Stretch | 3600 - 3100 (broad) | IR | wpmucdn.comlibretexts.org |

| Aromatic C=C Stretch | 1500 - 1600 | IR | libretexts.org |

| Tyrosine Doublet | 830 and 850 | Raman | horiba.com |

| Lignin (Phenolic) Aromatic Ring | ~1595 | Raman | usda.gov |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules.

UV-Vis Absorption Spectroscopy: Phenolic compounds exhibit characteristic absorption in the UV region of the electromagnetic spectrum. ucdavis.edu The UV spectra of phenol are pH-dependent, with a shift in the absorption maximum upon deprotonation of the hydroxyl group. researchgate.net The absorption spectra of pyrazolo[1,5-a]pyrimidines, which are structurally related to 2-(5-pyrimidinyl)phenol, show a main band between 340–440 nm, attributed to an intramolecular charge transfer process. nih.gov

Fluorescence Spectroscopy: The conjugated π-system of the pyrimidine-phenol structure allows for fluorescence emission. vulcanchem.com The photophysical properties, including fluorescence, are often sensitive to the molecular structure and the solvent environment. mdpi.commdpi.com For instance, some tyrosine-derived fluorescent amino acids exhibit blue and green emission at 420 nm and 500 nm, respectively. rsc.org The fluorescence of some rhodamine dyes is enhanced after a single dealkylation step. rsc.org Biaryl pyrimidine nucleosides have been shown to exhibit highly solvatochromic emissions from twisted intramolecular charge-transfer (TICT) states. uzh.ch

| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Key Features | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 340 - 440 | - | Intramolecular charge transfer | nih.gov |

| Tyrosine-derived amino acids | - | 420, 500 | Blue and green emission | rsc.org |

| Biaryl pyrimidine nucleosides | - | - | Solvatochromic emission from TICT states | uzh.ch |

Theoretical and Computational Investigations of 2 5 Pyrimidinyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to modeling the molecular properties of 2-(5-Pyrimidinyl)phenol. acs.org DFT provides a balance between computational cost and accuracy, making it a standard method for studying systems of this size. nih.gov These calculations are instrumental in understanding the electronic factors that enable this molecule to act as an effective ligand and directing group in organic synthesis. acs.orgnih.gov

The electronic properties of 2-(5-Pyrimidinyl)phenol are key to its chemical behavior. DFT calculations are used to determine the distribution of electrons within the molecule, identify the locations of the frontier molecular orbitals (HOMO and LUMO), and map the electrostatic potential.

Electronic Structure and Reactivity: The molecule's structure, featuring a phenol (B47542) ring linked to a pyrimidine (B1678525) ring, results in a rich electronic landscape. The nitrogen atoms in the pyrimidine ring act as Lewis basic sites, capable of coordinating to a metal center, while the phenolic hydroxyl group can influence the electronic properties and participate in hydrogen bonding. DFT studies on related temporary directing groups have shown that the precise arrangement of these functionalities is critical for effective catalysis. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For 2-(5-Pyrimidinyl)phenol, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often associated with the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. These parameters are essential for understanding the molecule's interaction with metal catalysts during C-H activation processes. digitellinc.comfigshare.com

Charge Distribution and Electrostatic Potential: Mulliken charge analysis and molecular electrostatic potential (MEP) maps, derived from DFT calculations, reveal the charge distribution across the molecule. figshare.com In 2-(5-Pyrimidinyl)phenol, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenol group are regions of negative potential (electron-rich), making them likely sites for coordination to electrophilic species, such as metal catalysts. This charge distribution is fundamental to its function as a directing group, guiding a catalyst to a specific position on a substrate. figshare.com

Table 1: Representative Quantum Chemical Parameters for 2-(5-Pyrimidinyl)phenol (Note: The following values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G level of theory) for analogous pyrimidine and phenol-containing compounds, as specific published data for isolated 2-(5-Pyrimidinyl)phenol is not available. Actual values will vary with the computational method and basis set used.)*

| Parameter | Representative Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N1 | -0.65 e | Indicates a partial negative charge, confirming its role as a Lewis basic site for metal coordination. |

| Mulliken Charge on O | -0.70 e | Indicates a partial negative charge, highlighting its potential for hydrogen bonding. |

The three-dimensional shape and potential isomeric forms of 2-(5-Pyrimidinyl)phenol are critical to its function. Computational methods can predict the most stable conformations and the energy differences between possible tautomers.

Conformational Analysis: The primary degree of conformational freedom in 2-(5-Pyrimidinyl)phenol is the rotation around the C-C single bond connecting the phenyl and pyrimidinyl rings. DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings. Generally, a non-coplanar arrangement is expected to be the most stable conformation to minimize steric hindrance between the ortho-hydrogen of the phenol and the hydrogen at position 4 of the pyrimidine ring. However, a relatively flat conformation is often required for effective binding in a catalytic complex. rsc.org

Tautomeric Equilibria: Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. researchgate.netnih.gov For 2-(5-Pyrimidinyl)phenol, this would involve the migration of the phenolic proton to one of the pyrimidine nitrogens, forming a cyclohexadienone-like structure. Quantum chemical calculations consistently show that for simple phenols, the aromatic phenol form is overwhelmingly more stable than the non-aromatic keto form due to the large energy penalty associated with the loss of aromaticity. nih.gov Therefore, the phenol tautomer is the dominant species under normal conditions.

Molecular Dynamics Simulations

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their flexibility and interactions with their environment, such as a solvent.

MD simulations model the atomic motions of 2-(5-Pyrimidinyl)phenol in a simulated solvent box. This allows for the exploration of its conformational landscape in a dynamic environment. The simulations can track the rotation around the central C-C bond and the flexibility of the molecule, revealing which conformations are most accessible at a given temperature. This information is vital for understanding how the molecule might adapt its shape to bind to a substrate or catalyst active site.

The choice of solvent can significantly impact reaction outcomes. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can elucidate the role of the solvent at a molecular level.

Solvation Shell: MD simulations can characterize the structure of the solvent molecules surrounding 2-(5-Pyrimidinyl)phenol. Protic solvents may form specific hydrogen bonds with the phenol and pyrimidine nitrogens, while aprotic polar solvents will interact based on dipole-dipole forces. These interactions can stabilize or destabilize certain conformations and influence the molecule's reactivity.

Reactivity in Solution: The solvent can affect the energy barriers of chemical reactions. By simulating the entire reaction system (TDG, substrate, catalyst, and solvent), computational models can help explain why certain solvents enhance reaction rates or selectivity in C-H activation processes where 2-(5-Pyrimidinyl)phenol is used. acs.org

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which serve as a crucial link between theoretical models and experimental characterization.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts of the molecule. figshare.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances. For a molecule like 2-(5-Pyrimidinyl)phenol, theoretical calculations can help distinguish between the signals of the phenyl and pyrimidinyl protons and carbons.

Vibrational Spectra (IR/Raman): The vibrational frequencies corresponding to IR and Raman spectra can also be computed. The calculated frequencies for specific bond stretches (e.g., O-H stretch of the phenol, C=N stretches in the pyrimidine ring) and bending modes can be correlated with experimental spectra to verify the structure and identify key functional groups.

Table 2: Predicted Spectroscopic Data for 2-(5-Pyrimidinyl)phenol (Note: These are representative values derived from DFT calculations for analogous structures and are intended for illustrative purposes. Experimental values may vary depending on solvent and other conditions.)

| Spectrum | Nucleus/Mode | Predicted Chemical Shift / Frequency | Key Feature |

| ¹H NMR | Phenolic OH | ~9.5 ppm | Broad singlet, position is solvent-dependent. |

| Aromatic H (Phenyl) | 7.0 - 7.8 ppm | Multiplet patterns corresponding to the substituted ring. | |

| Pyrimidinyl H | 8.5 - 9.2 ppm | Distinct signals in the downfield region characteristic of electron-deficient heterocycles. | |

| ¹³C NMR | Phenolic C-OH | ~155 ppm | Quaternary carbon, deshielded by the oxygen atom. |

| Pyrimidinyl C | 140 - 160 ppm | Carbons adjacent to nitrogen are significantly downfield. | |

| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ | Broad band, characteristic of a hydrogen-bonded phenol. |

| C=N/C=C Stretch | 1500 - 1600 cm⁻¹ | Series of sharp bands from the stretching of the aromatic and heteroaromatic rings. |

Computational NMR Chemical Shift Predictions

There is no specific published data found for the computational prediction of ¹H or ¹³C NMR chemical shifts for 2-(5-Pyrimidinyl)phenol.

Standard computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT (e.g., using functionals like B3LYP or PBE0), are commonly used to predict the NMR spectra of organic molecules. researchgate.netuni-bonn.denih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data, can aid in structure verification and conformational analysis. researchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. uni-bonn.denih.gov

Simulation of UV-Vis and Vibrational Spectra

Specific simulated UV-Vis and vibrational (Infrared and Raman) spectra for 2-(5-Pyrimidinyl)phenol are not available in the reviewed literature.

The simulation of electronic spectra, such as UV-Vis, is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which can predict absorption maxima (λmax) corresponding to electronic transitions within the molecule. core.ac.ukresearchgate.net For vibrational spectra, DFT calculations are used to compute harmonic frequencies, which correspond to the fundamental vibrational modes of the molecule. researchgate.netbrehm-research.de These theoretical spectra are valuable for assigning experimental bands to specific molecular motions, such as O-H stretches in the phenol group or C=N stretches in the pyrimidine ring. naturalspublishing.com

Computational Elucidation of Reaction Mechanisms

Computational studies elucidating specific reaction mechanisms involving 2-(5-Pyrimidinyl)phenol have not been found. The following sections describe the general principles of how such investigations are typically conducted.

No specific reaction intermediates or transition states involving 2-(5-Pyrimidinyl)phenol have been computationally characterized in the available literature.

In computational reaction mechanism studies, the geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures. mdpi.com Transition state (TS) searching algorithms are then employed to locate the saddle point on the potential energy surface that connects these stable species. reddit.com A key characteristic of a successfully located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. wayne.edu This type of analysis is crucial for understanding the step-by-step pathway of a chemical transformation, such as electrophilic substitution on the phenol ring or nucleophilic attack on the pyrimidine ring. mdpi.comnih.govrsc.org

A potential energy surface (PES) specifically mapped for reactions of 2-(5-Pyrimidinyl)phenol is not documented in the searched scientific papers.

A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgfiveable.meresearchgate.net For a chemical reaction, a two-dimensional or multi-dimensional PES can be constructed to visualize the energy landscape connecting reactants and products. pythoninchemistry.orgacs.org By mapping the PES, chemists can identify the minimum energy path for a reaction, locate transition states and intermediates, and calculate activation energy barriers, thereby providing a deep understanding of the reaction's feasibility and kinetics. fiveable.me

Coordination Chemistry of 2 5 Pyrimidinyl Phenol and Its Metal Complexes

Ligand Properties of 2-(5-Pyrimidinyl)phenol

The coordination behavior of 2-(5-pyrimidinyl)phenol is dictated by the presence of multiple potential donor atoms and its acidic and basic characteristics. These factors influence the formation and stability of its metal complexes.

Chelation Sites and Binding Modes (N-Donor, O-Donor, N,O-Chelation)

2-(5-Pyrimidinyl)phenol offers several potential coordination sites for metal ions. The primary binding sites are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the phenolic hydroxyl group. core.ac.uk This allows for various binding modes, including:

N-Donor: The pyrimidine ring contains two nitrogen atoms that can act as donors. These nitrogen atoms can coordinate to a metal center, a common feature for nitrogen-containing heterocyclic compounds. omicsonline.org

O-Donor: The oxygen atom of the phenolic group can coordinate to a metal ion upon deprotonation. rroij.com

N,O-Chelation: The most common and stable mode of coordination for this type of ligand is bidentate chelation, involving one of the pyrimidine nitrogen atoms and the phenolic oxygen atom. rroij.comebsco.com This forms a stable five- or six-membered ring with the metal ion, a process known as chelation. ebsco.comnih.gov The formation of such chelate rings enhances the stability of the resulting metal complex. ebsco.com

The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Influence of Acidic and Basic Properties on Complexation

The acidic nature of the phenolic hydroxyl group and the basicity of the pyrimidine nitrogen atoms play a crucial role in the complexation process.

Acidity of the Phenolic Group: Phenols are weakly acidic and can be deprotonated to form phenoxide ions. libretexts.org The pKa of phenol (B47542) itself is around 10. libretexts.org The acidity of the phenolic proton in 2-(5-pyrimidinyl)phenol allows for the formation of a coordinate bond between the oxygen atom and a metal ion upon deprotonation. rroij.comlibretexts.org This process is often pH-dependent, with complexation being more favorable in basic or neutral conditions where the phenolic proton is readily lost. libretexts.orgresearchgate.net The stability of the resulting phenoxide is enhanced by resonance delocalization of the negative charge into the aromatic ring. libretexts.orglibretexts.org

Basicity of the Pyrimidine Nitrogens: The nitrogen atoms of the pyrimidine ring are basic and can be protonated in acidic media. This property can influence the availability of the nitrogen lone pairs for coordination to a metal ion. At low pH, the nitrogen atoms may be protonated, thus inhibiting their coordination ability. Conversely, in neutral or basic solutions, the nitrogen atoms are more available for binding.

The interplay between the acidic and basic properties of 2-(5-pyrimidinyl)phenol dictates the pH range over which stable metal complexes can be formed. For instance, studies on similar copper(II) complexes have shown that complex formation occurs optimally at a specific pH, such as pH 5.0. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(5-pyrimidinyl)phenol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nanobioletters.comjocpr.comjocpr.com The resulting complexes are then characterized using various spectroscopic and analytical techniques.

Complexes with Transition Metals (e.g., Cu, Fe, Zn, Pd, Pt)

A variety of transition metal complexes involving ligands structurally similar to 2-(5-pyrimidinyl)phenol have been synthesized and studied. These include complexes with copper, iron, zinc, palladium, and platinum. rroij.comnih.govorientjchem.org

Copper (Cu): Copper(II) complexes are frequently reported. researchgate.netorientjchem.org The synthesis often involves reacting the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. nih.govjmchemsci.com The resulting complexes often exhibit square planar or distorted octahedral geometries. rroij.com

Iron (Fe): Iron complexes with related Schiff base ligands have been synthesized and shown to have catalytic activity. researchgate.net

Zinc (Zn): Zinc(II) complexes are also common and are often characterized by a tetrahedral geometry. rroij.comnih.gov The synthesis is typically carried out by reacting the ligand with a zinc salt in an alcoholic solution. researchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with related ligands have been prepared and often adopt a square-planar geometry. rroij.comresearchgate.net For instance, platinum(II) complexes with 2-ethynylpyrimidine (B1314018) ligands have been synthesized and structurally characterized. mdpi.com

The synthesis of these complexes is often achieved by refluxing a mixture of the ligand and the metal salt in a suitable solvent. jocpr.com

Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyrimidinyl-Phenol Type Ligands

| Metal Ion | General Formula of Complex | Coordination Geometry | Reference |

| Cu(II) | [CuL(OAc)] | Square Planar | |

| Co(II) | [Co(L)2] | Octahedral | researchgate.net |

| Ni(II) | [Ni(L)Cl(H2O)] | Square Planar | rroij.com |

| Zn(II) | [Zn(L)2] | Tetrahedral | nih.gov |

| Pd(II) | [Pd(L)2] | Square Planar | rroij.com |

Complexes with Main Group Elements and Lanthanides

The coordination chemistry of 2-(5-pyrimidinyl)phenol extends beyond transition metals to include main group elements and lanthanides.

Main Group Elements: Complexes with main group elements such as aluminum (Al), gallium (Ga), and indium (In) have been synthesized using tripodal amino phosphinate ligands, demonstrating the versatility of ligands with multiple donor sites. rsc.org

Lanthanides: Lanthanide complexes with pyrimidine-containing ligands have also been reported. researchgate.net The synthesis of these complexes can sometimes lead to the reduction of the ligand. researchgate.net Lanthanide complexes often exhibit high coordination numbers. For example, mononuclear lanthanide complexes with nine-coordinate metal centers have been characterized. researchgate.net The synthesis of lanthanide complexes has been achieved with various pyrimidine-substituted ligands, leading to interesting magnetic and luminescent properties. researchgate.net

Structural Elucidation of 2-(5-Pyrimidinyl)phenol Metal Complexes

In addition to X-ray crystallography, a range of spectroscopic techniques are employed for characterization: mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. rroij.com The disappearance of the broad O-H stretching band of the phenol group and shifts in the C=N and C=C stretching frequencies of the pyrimidine ring are indicative of complex formation. rroij.com New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region. rroij.com

UV-Visible (Electronic) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and helps to infer the coordination geometry. rroij.com Ligand-to-metal charge transfer (LMCT) and d-d transitions are often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. nih.govmdpi.com Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the binding mode.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complexes and confirm their composition. nih.govnih.gov

Elemental Analysis: Elemental analysis is routinely used to determine the empirical formula of the synthesized complexes. innovareacademics.in

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized complexes, especially when single crystals are not obtainable. spuvvn.edunih.gov

Table 2: Spectroscopic Data for Characterization of Related Metal Complexes

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Disappearance of phenolic O-H stretch | Deprotonation and coordination of the phenolic oxygen | rroij.com |

| Shift in C=N and C=C stretches | Coordination of the pyrimidine nitrogen | rroij.com | |

| Appearance of new M-N and M-O bands | Formation of metal-ligand bonds | rroij.com | |

| UV-Vis Spectroscopy | Ligand-field transitions | Information on coordination geometry | |

| Charge transfer bands | Electronic structure of the complex | ||

| NMR Spectroscopy | Changes in chemical shifts | Confirmation of ligand coordination | nih.govmdpi.com |

| Mass Spectrometry | Molecular ion peak | Confirmation of complex composition | nih.govnih.gov |

X-ray Crystallography of Metal-Ligand Architectures

Studies on related pyrimidine-phenol based ligands have revealed various coordination modes. For instance, single-crystal X-ray diffraction analysis of complexes has shown that the ligand can coordinate to metal ions in a bidentate fashion through the pyrimidine nitrogen and the deprotonated phenolic oxygen. The resulting metal-ligand frameworks often exhibit interesting structural features, such as the formation of mononuclear or dinuclear complexes.

In one example of a related terpyridine-phenol compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, X-ray analysis showed a nearly planar structure with specific dihedral angles between the aromatic rings. redalyc.org The crystal packing of such complexes is often stabilized by intermolecular interactions like hydrogen bonding. The precise geometric parameters obtained from X-ray crystallography are essential for understanding the structure-property relationships of these compounds.

Table 1: Selected Crystallographic Data for a Related Terpyridine-Phenol Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Central Pyridinyl - Phenolic Ring) | 5.03° |

| Dihedral Angle (Central Pyridinyl - Pyridinyl Ring 1) | 6.05° |

| Dihedral Angle (Central Pyridinyl - Pyridinyl Ring 3) | 12.2° |

| Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol redalyc.org |

Spectroscopic Signatures of Complex Formation (e.g., EPR, UV-Vis, NMR shifts)

The formation of metal complexes with 2-(5-pyrimidinyl)phenol and its derivatives can be monitored and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the coordination environment of the metal ion. Upon complexation, the absorption bands of the ligand, typically corresponding to π→π* and n→π* transitions, often shift to longer wavelengths (a bathochromic shift). nih.gov This shift is a clear indication of the interaction between the metal and the ligand. For example, studies on related Schiff base complexes have shown distinct changes in the UV-Vis spectra upon coordination to metal ions like Cu(II) and Zn(II). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of these complexes in solution. The chemical shifts of protons and carbons near the coordination sites are particularly sensitive to complex formation. For instance, in the ¹H NMR spectrum, the signal of the phenolic hydroxyl proton disappears upon deprotonation and coordination to the metal ion. nih.gov Furthermore, the signals of protons on the pyrimidine and phenol rings may experience shifts due to the electronic effects of the metal center. nih.gov